N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the phenyl and o-tolyl groups. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiazepane ring.
Substitution Reactions: Introduction of the phenyl and o-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazepane ring to sulfoxides or sulfones.
Reduction: Reduction of any carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interactions: Binding to receptors and modulating their activity.
Pathway Modulation: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Thiazepane Derivatives: Other compounds containing the thiazepane ring.
Phenyl and Tolyl Substituted Compounds: Compounds with similar aromatic substitutions.
Uniqueness
N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide may have unique properties due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(23-14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMWGROFMLHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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